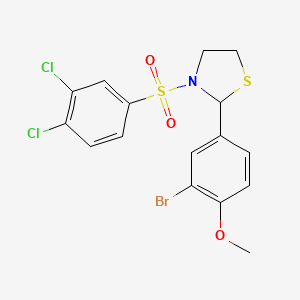![molecular formula C25H20F2N4O3S B2884964 N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide CAS No. 688356-14-1](/img/structure/B2884964.png)
N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide is a useful research compound. Its molecular formula is C25H20F2N4O3S and its molecular weight is 494.52. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Quinazolinone derivatives have been synthesized through various methods, including microwave-assisted synthesis and reactions involving halides or different reagents to produce compounds with potential biological activities. These synthetic routes offer novel quinazolinone derivatives with varied substituents, showcasing the versatility of this chemical framework in drug design and development (Selvam et al., 2007).
Biological Activity
Anticancer Activity
Several quinazolinone derivatives have been evaluated for their antitumor and anticancer activities against various cancer cell lines. For instance, compounds have shown significant activity against monoamine oxidase, which is a target for cancer therapy due to its role in tumor growth and progression (Markosyan et al., 2015). Other studies have focused on the synthesis of quinazolinone derivatives as potential inhibitors of specific proteins involved in cancer, such as EGFR/HER2, highlighting their relevance in targeted cancer therapies (Alsaid et al., 2017).
Antimicrobial and Antifungal Activities
Quinazolinone derivatives have also been synthesized for their potential antimicrobial and antifungal properties. Compounds have been shown to exhibit moderate to excellent activity against bacterial strains such as B. Subtilis and E. Coli, as well as fungal strains like A. Niger (Kumar et al., 2018).
Antiviral Activities
The antiviral properties of quinazolinone derivatives have been explored, with compounds being synthesized and evaluated for activity against various respiratory and biodefense viruses. This includes research on inhibitors that target specific viral enzymes, offering potential for the development of novel antiviral therapies (Selvam et al., 2007).
Molecular Design and Drug Development
Research on quinazolinone derivatives extends to their molecular design and evaluation as drug candidates with specific target profiles. This includes studies on their binding modes, interaction with biological targets, and potential as inhibitors of key enzymes in disease pathways. For example, some derivatives have been designed to inhibit thymidylate synthase, a critical enzyme in DNA synthesis, showcasing their potential in drug discovery (Tochowicz et al., 2013).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N4O3S/c1-2-22(24(32)29-15-8-10-20-21(12-15)34-13-33-20)35-25-30-19-6-4-3-5-16(19)23(31-25)28-14-7-9-17(26)18(27)11-14/h3-12,22H,2,13H2,1H3,(H,29,32)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDBYIXLYCHKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=N3)NC5=CC(=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2884881.png)
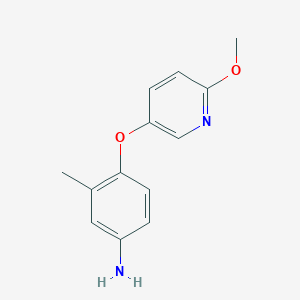
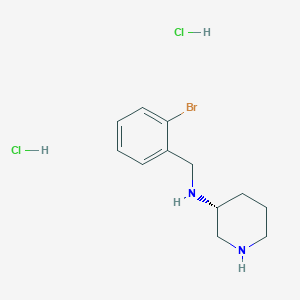

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2884887.png)

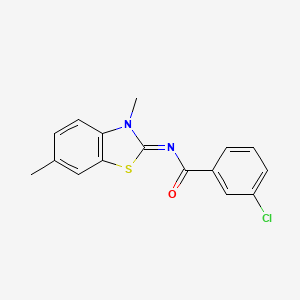
![(E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2884894.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2884896.png)
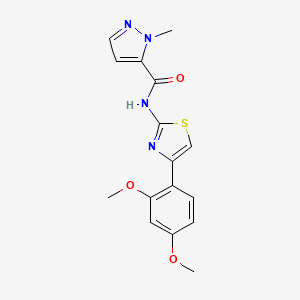
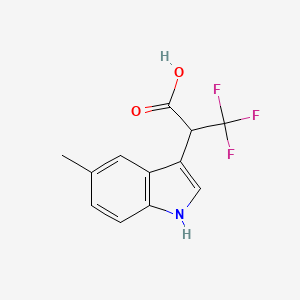
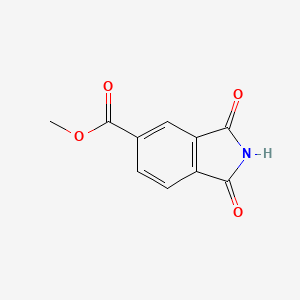
![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884903.png)
